Welcome to the BenchChem Online Store!
molecular formula C9H10N2O B1641225 5-Methoxy-7-methylimidazo[1,2-a]pyridine

5-Methoxy-7-methylimidazo[1,2-a]pyridine

Cat. No. B1641225
M. Wt: 162.19 g/mol
InChI Key: WFJMAGGEZOZIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06723332B2

Procedure details

A solution of 5-bromo-7-methylimidazo[1,2-a]pyridine (2 g, 0.01 mol) and sodium methoxide (25%, 10 mL) in methanol (10 mL) is heated under reflux for 48 h. The solvent is removed and the residue diluted with ethyl acetate (200 mL) and water (150 mL). The organic layer is separated and washed with water and brine, and dried over sodium sulfate. Evaporation of the solvent gave 5-methoxy-7-methylimidazo[1,2-a]pyridine (lg, 62%) as a white semi-solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[C:4]([CH3:11])[CH:3]=1.[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[C:4]([CH3:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=CC=2N1C=CN2)C
Name
sodium methoxide
Quantity
10 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
ADDITION
Type
ADDITION
Details
the residue diluted with ethyl acetate (200 mL) and water (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC=2N1C=CN2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.